Crotamiton

Overview

Description

Crotamiton is a topical scabicidal and antipruritic agent used primarily for the treatment of scabies and the relief of pruritus (itching of the skin) It is available as a cream or lotion and is applied directly to the skinIt is a colorless to slightly yellowish oil with a faint amine-like odor and is miscible with alcohol and methanol .

Mechanism of Action

Target of Action

Crotamiton is primarily targeted against the scabies mite, Sarcoptes scabiei . It also acts on the sensory ion channel TRPV4 expressed in the skin and primary sensory neurons .

Mode of Action

This compound exhibits its antiparasitic action by being toxic to the scabies mite . It also relieves itching by producing a counter-irritation. As this compound evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert the body’s attention away from the itching .

Biochemical Pathways

This compound inhibits the calcium influx induced by histamine and chloroquine in the H1R/TRPV1 and MRGPRA3/TRPA1 pathways respectively . These pathways are involved in the induction of itching .

Pharmacokinetics

After topical application, this compound is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine . The absorption rate when applied locally is about 10% .

Result of Action

The result of this compound’s action is the eradication of scabies and the relief of pruritus . It is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is highly volatile . Also, epidemiological risk factors for scabies infestation include poverty and resultant overcrowding, sexual transmission, and demographic forces such as migration, wars, and population displacement .

Biochemical Analysis

Biochemical Properties

Crotamiton is known to interact with transient receptor potential vanilloid 4 (TRPV4) channels . It strongly inhibits TRPV4 channels, followed by large currents after this compound washout . This interaction with TRPV4 channels is believed to be a key aspect of its biochemical activity .

Cellular Effects

This compound has been observed to have effects on itch-related behaviors in animal models . It inhibits these behaviors induced by a TRPV4-selective agonist . It also relieves itching by producing what is called a counter-irritation . As this compound evaporates from the skin, it produces a cooling effect .

Molecular Mechanism

The molecular mechanism of this compound involves its antiparasitic property that is toxic to the scabies mite . It also relieves itching by producing a counter-irritation . As this compound evaporates from the skin, it produces a cooling effect . This cooling effect helps to divert your body’s attention away from the itching .

Temporal Effects in Laboratory Settings

It is known that this compound is usually used to treat pruritis (itching of the skin) caused by scabies or sunburn .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively documented, it has been observed that this compound inhibited itch-related behaviors induced by a TRPV4-selective agonist in mice .

Metabolic Pathways

It is known that about 10% of this compound is absorbed when applied locally .

Transport and Distribution

This compound is applied topically and is absorbed systemically . It has an elimination half-life of 30.9 hours and 4.8-8.8% is excreted in the urine .

Subcellular Localization

Given its topical application and systemic absorption, it is likely distributed throughout various cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Crotamiton is synthesized through the reaction of ethylamine with 2-methylbenzonitrile, followed by the addition of crotonic acid. The reaction typically involves heating the reactants under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions: Crotamiton undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the amide nitrogen, to form various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amine derivatives.

Substitution Products: Substituted amides and other derivatives.

Scientific Research Applications

Crotamiton has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of amide chemistry and reaction mechanisms.

Biology: Investigated for its effects on various biological systems, including its antiparasitic and antipruritic properties.

Industry: Employed in the formulation of topical creams and lotions for the treatment of skin conditions

Comparison with Similar Compounds

- Permethrin

- Sulfur Ointment

- Benzyl Benzoate

Properties

IUPAC Name |

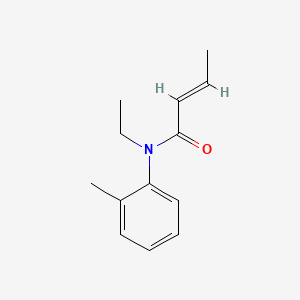

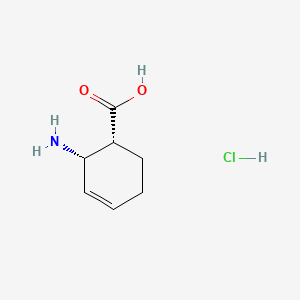

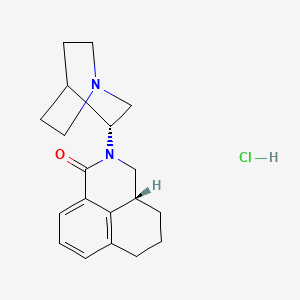

N-ethyl-N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-8-13(15)14(5-2)12-10-7-6-9-11(12)3/h4,6-10H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTGGZPQPQTDQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)C=CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040664 | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.53e-01 g/L | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Crotamiton is an antiparasitic that is toxic to the scabies mite. Crotamiton also relieves itching by producing what is called a counter-irritation. As crotamiton evaporates from the skin, it produces a cooling effect. This cooling effect helps to divert your body's attention away from the itching. | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

483-63-6, 124236-29-9 | |

| Record name | Crotamiton | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Crotamiton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Crotamiton | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Ethyl-o-crotonotoluidide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00265 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | PhysProp | |

| Record name | Crotamiton | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014410 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the molecular mechanism of action for Crotamiton's antipruritic effects?

A1: Research indicates that this compound exerts its antipruritic effects by inhibiting the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. [] This channel plays a role in itch sensations. This compound's inhibitory action on TRPV4 helps to suppress itch signaling pathways.

Q2: Does this compound affect other itch pathways besides those involving TRPV4?

A2: Yes, studies demonstrate that this compound can also suppress itch pathways induced by histamine and chloroquine, which are not solely dependent on TRPV4. [] This suggests that this compound may exert its antipruritic effects through multiple mechanisms.

Q3: What is the chemical structure of this compound?

A3: this compound's chemical structure is N-ethyl-o-crotonotoluidide. It is synthesized from toluidine derivatives. []

Q4: What is the molecular weight and formula of this compound?

A4: The molecular formula of this compound is C13H17NO, and its molecular weight is 203.28 g/mol. []

Q5: How stable is this compound in different topical formulations?

A5: this compound demonstrates good stability in various topical formulations, including ointments, creams, and lotions. [] This versatility allows for its incorporation into different delivery systems suitable for topical application.

Q6: Has research explored modifying the this compound structure to enhance its properties?

A7: Yes, a study investigated a this compound derivative, JM03, where the ortho-methyl group was replaced with ortho-fluoro. [] This modification showed improved lifespan-extension and stress resistance in Caenorhabditis elegans compared to the original this compound molecule, suggesting potential for enhanced therapeutic properties.

Q7: How is this compound absorbed after topical application?

A8: Following topical application, this compound is absorbed through the skin and forms a reservoir in the stratum corneum, allowing for sustained release into the bloodstream. []

Q8: What is the efficacy of this compound compared to other scabicides?

A9: While this compound is a recognized treatment for scabies, some studies indicate that its cure rate might be lower compared to other scabicides like Permethrin. [, , ] This highlights the ongoing need to explore alternative treatment options and understand potential resistance mechanisms.

Q9: Are there any known cases of resistance to this compound?

A10: While not as widely reported as with some other scabicides, there have been documented cases of scabies treatment failure with this compound. [] This underscores the importance of continuous monitoring for potential resistance development.

Q10: What is the environmental fate of this compound?

A11: Studies have detected this compound in river water and groundwater, suggesting its presence in the environment. [, , ] Understanding its fate and potential impact on aquatic ecosystems requires further investigation.

Q11: What analytical methods are used to detect and quantify this compound?

A12: Various analytical techniques are employed for this compound analysis, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Polarography. [, , ] These methods enable researchers to accurately measure this compound levels in different matrices.

Q12: What is the significance of this compound detection in environmental samples?

A13: The detection of this compound in environmental water sources highlights its potential as a sewage marker. [] This information aids in tracing wastewater contamination and understanding the fate of pharmaceuticals in the environment.

Q13: What are the areas of ongoing research related to this compound?

A14: Current research on this compound focuses on understanding its interaction with TRPV4 channels at a molecular level, exploring novel drug delivery strategies, and investigating its potential for treating other pruritic skin conditions. [, , ]

Q14: Are there any alternative uses for this compound outside of scabies and pruritus treatment?

A15: this compound's potential applications extend beyond its traditional uses. Research indicates it could be a valuable component in formulations for treating rheumatological conditions like arthritis due to its anti-inflammatory and analgesic properties. [] Further investigation is needed to fully explore these alternative applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R)-4-(4-fluorophenyl)-3-[[6-[[6-[[(3S,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1,3-benzodioxol-5-yl]methyl]-1,3-benzodioxol-5-yl]oxymethyl]piperidine](/img/structure/B1146828.png)

![2-Naphthalen-3,4,5,6,7,8-d6-ol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]-](/img/structure/B1146840.png)